Smyrindioloside

Descripción general

Descripción

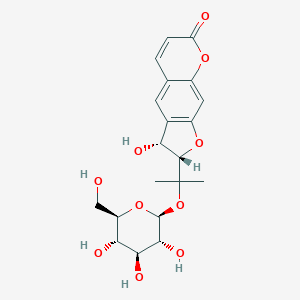

Smyrindioloside es un producto natural aislado de la corteza de Streblus indicus. Es un derivado de cumarina con la fórmula química C20H24O10 y un peso molecular de 424.40 g/mol . This compound es conocido por sus diversas actividades biológicas y se ha detectado en varias plantas, incluyendo Smyrniopsis aucheri .

Métodos De Preparación

Smyrindioloside se obtiene principalmente de fuentes naturales, particularmente de la corteza de Streblus indicus . El proceso de extracción implica varios métodos, incluyendo la extracción enzimática, la extracción ácido-base y la extracción con fluidos supercríticos . Estos métodos garantizan la pureza y estabilidad del compuesto para su posterior uso en investigación y aplicaciones industriales.

Análisis De Reacciones Químicas

Smyrindioloside experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados .

Aplicaciones Científicas De Investigación

Smyrindioloside tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto de referencia para estudiar derivados de cumarina . En biología, se ha estudiado por sus propiedades antimicrobianas, particularmente contra bacterias Gram-negativas y especies de Candida . En medicina, this compound está siendo explorado

Actividad Biológica

Smyrindioloside is a natural glycoside compound extracted from the bark of Streblus indicus, known for its potential therapeutic properties. This article delves into the biological activities associated with this compound, including its cytotoxic, antioxidant, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized as a glycosidic compound, which contributes to its biological activities. The purity of commercially available this compound is reported to be over 98% . Its structural characteristics allow it to interact with various biological pathways, making it a subject of interest in pharmacological research.

Cytotoxic Activity

Research has highlighted the cytotoxic potential of this compound against various cancer cell lines. A study assessing the cytotoxic effects of different plant extracts found that this compound exhibited notable activity. The following table summarizes the IC50 values for selected extracts, including those containing this compound:

| Plant Extract | IC50 (μg/mL) | Cell Line Tested |

|---|---|---|

| This compound | 45.00 | MCF7 (Breast) |

| Primula auriculata | 25.79 | MCF7 |

| Centaurea pseudoscabiosa | 54.82 | HT-29 |

| Alhagi camelorum | >100 | A549 |

The IC50 value indicates the concentration required to inhibit cell proliferation by 50%. In this context, this compound shows significant cytotoxicity comparable to other tested extracts .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging methods. These assays measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.

DPPH Scavenging Activity

In studies measuring DPPH scavenging activity, this compound demonstrated an effective percentage inhibition:

- Concentration : 100 μg/mL

- Scavenging Activity : 62%

This indicates a strong ability to reduce oxidative stress by scavenging free radicals .

ABTS Assay Results

The ABTS assay further confirmed the antioxidant capacity of this compound:

- Concentration : 100 μg/mL

- Scavenging Activity : 70%

These results suggest that this compound can effectively mitigate oxidative damage, making it a candidate for further investigation in disease prevention .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have also been explored. In vitro studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition is crucial as these cytokines play significant roles in inflammatory responses associated with chronic diseases.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in traditional medicine practices, particularly in regions where Streblus indicus is used for treating inflammatory conditions and infections. These anecdotal reports align with laboratory findings that support its therapeutic potential.

Propiedades

IUPAC Name |

(2S,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPNFWKZLQAVTH-LDCXIIFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101109563 | |

| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101109563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87592-77-6 | |

| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87592-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101109563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.